18-Dehydroxycytochalasin H
Overview
Description
18-Dehydroxycytochalasin H is a complex organic compound known for its unique structural features and biological activities. This compound is a derivative of cytochalasin, a class of mycotoxins produced by fungi, which are known to inhibit actin polymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18-Dehydroxycytochalasin H involves multiple steps, including the formation of the tricyclic core, introduction of the benzyl group, and acetylation. The reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound is less common due to its complexity and the need for precise control over reaction conditions. it can be produced in specialized laboratories equipped with advanced synthetic capabilities and purification techniques .
Chemical Reactions Analysis
Types of Reactions
18-Dehydroxycytochalasin H undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of additional hydroxyl or carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols .
Scientific Research Applications
18-Dehydroxycytochalasin H has several scientific research applications:
Chemistry: Used as a model compound to study complex organic synthesis and reaction mechanisms.
Biology: Investigated for its effects on actin polymerization and cellular processes.
Medicine: Explored for potential therapeutic applications, including anti-cancer and anti-angiogenic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 18-Dehydroxycytochalasin H involves binding to actin filaments, inhibiting their polymerization. This disruption of the cytoskeleton affects various cellular functions, including cell division, motility, and signaling pathways. The compound targets specific molecular pathways, such as the p53-dependent pathway, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
18-Dehydroxycytochalasin H is unique compared to other cytochalasins due to its specific structural features and biological activities. Similar compounds include:
Cytochalasin B: Known for inhibiting glucose transport and actin polymerization.
Cytochalasin D: Similar to this compound but with different substituents affecting its potency and specificity.
Properties
IUPAC Name |
[(3E,9E)-16-benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39NO4/c1-18-10-9-13-24-28(33)21(4)20(3)27-25(17-23-11-7-6-8-12-23)31-29(34)30(24,27)26(35-22(5)32)15-14-19(2)16-18/h6-9,11-15,18-20,24-28,33H,4,10,16-17H2,1-3,5H3,(H,31,34)/b13-9+,15-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHIPYJQMFNCEK-BBXOWAOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1)C)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C/C=C/C2C(C(=C)C(C3C2(C(/C=C/C(C1)C)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701018077 | |
Record name | 18-Dehydroxycytochalasin H | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701018077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141994-72-1 | |
Record name | 18-Dehydroxycytochalasin H | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141994721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18-Dehydroxycytochalasin H | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701018077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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